Goitrin

Overview

Description

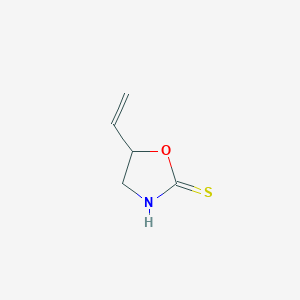

Goitrin is an organosulfur compound classified as a derivative of oxazolidine and as a cyclic thiocarbamate . It reduces the production of thyroid hormones such as thyroxine .

Synthesis Analysis

Goitrin is formed by the hydrolysis of a glucosinolate: progoitrin or 2-hydroxy-3-butenyl glucosinolate . The unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) derived from the latter glucosinolate spontaneously cyclizes to goitrin . Quantitative analyses of Goitrin in Isatis indigotica Fort extract and different Ban Lan Gen powder formulations have been performed using SFC/UV/MS .

Molecular Structure Analysis

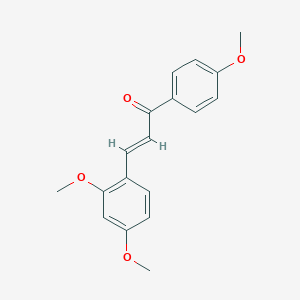

The molecular formula of Goitrin is C5H7NOS . The unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) derived from the glucosinolate spontaneously cyclizes to goitrin, because the hydroxy group is situated in proximity to the isothiocyanate group (allowing a five-membered ring to be formed) .

Chemical Reactions Analysis

Goitrin is formed by the hydrolysis of a glucosinolate: progoitrin or 2-hydroxy-3-butenyl glucosinolate . The unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) derived from the latter glucosinolate spontaneously cyclizes to goitrin .

Physical And Chemical Properties Analysis

The molecular formula of Goitrin is C5H7NOS and its molecular weight is 129.18 . It has a CAS No. of 13190-34-6 .

Scientific Research Applications

Thyroid Hormone Synthesis Inhibition

DL-Goitrin has been studied for its role in the inhibition of thyroid hormone synthesis. It is known to reduce the production of thyroid hormones like thyroxine by impeding the activity of enzymes responsible for hormone synthesis . This property is particularly significant in the study of thyroid biology and hormone regulation.

Traditional Chinese Medicine

In Traditional Chinese Medicine (TCM), DL-Goitrin is used for its antiviral properties. It has been reported as an active ingredient in Isatidis Radix, a widely used TCM herb. Supercritical fluid chromatography (SFC) has been employed for the analytical and preparative separation of DL-Goitrin enantiomers to study their bioactivity .

Septic Shock Treatment

Research has shown that Goitrin can have protective effects against lipopolysaccharide (LPS)-induced septic shock in mice. It does this by inhibiting the caspase-11 non-canonical inflammasome pathway, which is critical in septic shock, suggesting a potential therapeutic strategy for clinical treatment .

Agricultural Applications

DL-Goitrin is present in Brassica vegetables, and its levels can be influenced by cooking methods. Studies have focused on optimizing cooking conditions to reduce Goitrin while preserving beneficial isothiocyanates, which are important for food safety and nutrition .

Industrial Applications

DL-Goitrin is utilized in various industrial processes, including solar cell production and semiconductor manufacturing. Its chemical properties are leveraged in custom chemical synthesis and laboratory equipment, highlighting its importance in precision research and experimentation .

Environmental Applications

While specific environmental applications of DL-Goitrin were not directly found, its presence in various plants and its role in the glucosinolate pathway suggest potential environmental significance. Its impact on soil chemistry and plant interactions could be areas of future research .

Mechanism of Action

DL-Goitrin, also known as Goitrin, is a sulfur-containing oxazolidine, a cyclic thiocarbamate . It is a naturally occurring compound found in various plants such as cabbage, kale, and mustard . This article will explore the mechanism of action of DL-Goitrin, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of DL-Goitrin are specific enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones .

Mode of Action

DL-Goitrin’s mode of action is hypothesized to involve impeding the activity of enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones . In addition, DL-Goitrin has been found to significantly inhibit the activation of caspase-11 non-canonical inflammasome .

Biochemical Pathways

DL-Goitrin affects the biochemical pathway related to the synthesis and regulation of thyroid hormones . It also impacts the caspase-11 non-canonical inflammasome pathway, which plays a critical role in septic shock .

Pharmacokinetics

It is generally accepted that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

DL-Goitrin reduces the production of thyroid hormones such as thyroxine . It also shows protective effects in LPS-induced septic shock and significant inhibitory effect in caspase-11 non-canonical inflammasome pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Goitrin. For instance, the presence of other naturally occurring agents, such as a cyanogenic glucoside from Cassava and flavonoids from millet, can magnify the severity of goiter endemia .

Safety and Hazards

Goitrin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is also associated with risks of serious damages to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

properties

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

DL-Goitrin | |

Color/Form |

Large prisms from ether | |

CAS RN |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.